4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine
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Overview
Description
4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biochemistry, particularly in the structure of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine typically involves multiple steps, starting from basic pyrimidine derivatives. One common method involves the reaction of 4-chloro-6-ethyl-5-fluoropyrimidine with piperazine under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like chloroform (CHCl₃) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom .
Scientific Research Applications
4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel pharmaceuticals, particularly as a building block for compounds with potential antiviral, anticancer, and neuroprotective properties.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of bioactive compounds.
Mechanism of Action
The mechanism of action of 4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-ethyl-5-fluoropyrimidine: A precursor in the synthesis of the target compound.
4-Ethyl-5-fluoro-6-hydroxypyrimidine: Another pyrimidine derivative with similar structural features.
Uniqueness
4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, fluorine, and piperazine groups makes it a versatile compound for various applications in medicinal chemistry and biological research .
Properties
IUPAC Name |
4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN6/c1-4-13-14(17)16(21-10-19-13)23-7-5-22(6-8-23)15-11(2)12(3)18-9-20-15/h9-10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPPHDKUYYQFGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC=NC(=C3C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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